4-ethylcyclohexane-1-carbonyl chloride
Description
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
4-ethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3 |
InChI Key |
OBDHUMSKEKYCKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylcyclohexane-1-carbonyl chloride typically involves the chlorination of trans-4-Ethylcyclohexanecarboxylic acid. The process can be carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: Trans-4-Ethylcyclohexylcarbonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to trans-4-Ethylcyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, 4-ethylcyclohexane-1-carbonyl chloride hydrolyzes to form trans-4-Ethylcyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) at room temperature.
Major Products:
Esters and Amides: Formed from nucleophilic substitution reactions.
Trans-4-Ethylcyclohexanol: Formed from reduction reactions.
Trans-4-Ethylcyclohexanecarboxylic acid: Formed from hydrolysis reactions.
Scientific Research Applications
Trans-4-Ethylcyclohexylcarbonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethylcyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride
Key Differences :
- Substituent: The dimethylamino group (-N(CH₃)₂) at the 4-position introduces polar character and basicity, enabling salt formation (e.g., hydrochloride) .
- The hydrochloride salt increases water solubility relative to the free base .
4-Heptylcyclohexanone (C₁₃H₂₄O)
Key Differences :
- Functional Group : A ketone (C=O) instead of an acyl chloride (COCl).
- Reactivity: Lacks the high reactivity of acyl chlorides; cannot undergo nucleophilic substitution. The heptyl chain enhances hydrophobicity, making it more suited for non-polar applications .
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
Key Differences :
- Structure: Contains a bicyclic oxabicyclo[2.1.1]hexane core, differing from the monocyclic cyclohexane in the target compound.
- Functionality: An ester (-COOEt) and amino group instead of an acyl chloride. This structure is tailored for pharmaceutical applications, where the bicyclic framework may influence bioactivity .
Comparative Data Table
| Property | 4-Ethylcyclohexane-1-carbonyl Chloride | trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride HCl | 4-Heptylcyclohexanone |
|---|---|---|---|
| Molecular Formula | C₉H₁₃ClO | C₉H₁₆ClNO·HCl | C₁₃H₂₄O |
| Molecular Weight (g/mol) | 172.65 | 220.12 (free base: 183.68) | 196.33 |
| Functional Group | Acyl chloride (COCl) | Acyl chloride (COCl) + dimethylamino (-N(CH₃)₂) | Ketone (C=O) |
| Reactivity | High (electrophilic COCl) | Moderate (electron-donating -N(CH₃)₂ reduces reactivity) | Low (stable ketone) |
| Solubility | Likely low in water, high in organics | Increased water solubility due to HCl salt | High in non-polar solvents |
| Applications | Synthesis of amides/esters | Pharmaceutical intermediates | Industrial solvents, fragrances |
Q & A
Q. What strategies mitigate its hydrolysis instability in aqueous reaction systems?
- Methodology :
- Protecting Groups : Temporarily mask the carbonyl using silyl ethers (e.g., TMSCl).
- Microwave Synthesis : Accelerate reaction rates to minimize exposure to moisture .
Data Contradiction Analysis Framework
- Step 1 : Cross-reference peer-reviewed studies with grey literature (e.g., EPA technical reports) to identify outliers .
- Step 2 : Validate methods (e.g., NMR calibration, solvent purity) in conflicting studies .
- Step 3 : Replicate experiments under controlled conditions to isolate variables (e.g., temperature, catalyst loading) .
Literature Search Strategy Table
| Source Type | Databases/Tools | Exclusion Criteria |
|---|---|---|
| Peer-Reviewed | PubMed, Web of Science, Reaxys | Non-English studies, pre-2000 |
| Grey Literature | EPA Archives, University Theses | Non-validated methods |
| Regulatory | ECHA, OSHA Guidelines | Consumer-focused reports |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
